6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomerism Analysis
The systematic nomenclature of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for bicyclic heterocyclic compounds. The parent compound, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, possesses the molecular formula C₇H₈N₂ with a molecular weight of 120.15 g/mol. The systematic name indicates the fusion pattern between the pyrrole and pyridine rings, where the pyrrole ring occupies positions 5, 6, and 7, with the pyridine ring forming the [3,4-b] fusion pattern.
The compound exists in multiple salt forms, with the hydrochloride salt bearing the Chemical Abstracts Service registry number 651558-51-9, while the dihydrochloride form carries the registry number 147740-02-1. The dihydrochloride salt exhibits the molecular formula C₇H₈N₂·2HCl with a corresponding molecular weight of 193.08 g/mol. The International Union of Pure and Applied Chemistry name for the dihydrochloride form is designated as 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride.
Structural isomerism analysis reveals the compound's relationship to other pyrrolopyridine systems. The [3,4-b] fusion pattern distinguishes this compound from alternative isomers such as pyrrolo[3,4-c]pyridine derivatives, which exhibit different biological activities and structural properties. The systematic nomenclature also encompasses various synonyms documented in chemical databases, including 5H,6H,7H-pyrrolo[3,4-b]pyridine and 5H-Pyrrolo[3,4-b]pyridine, 6,7-dihydro-.
The compound's Simplified Molecular Input Line Entry System representation is C1C2=C(CN1)N=CC=C2, which clearly delineates the bicyclic structure with the saturated three-membered portion of the pyrrole ring. The International Chemical Identifier string is InChI=1S/C7H8N2/c1-2-6-4-8-5-7(6)9-3-1/h1-3,8H,4-5H2, providing a unique structural descriptor. The corresponding International Chemical Identifier Key SJMNQXLXIIXDDS-UHFFFAOYSA-N serves as a hashed version for database searches.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.ClH/c1-2-6-4-8-5-7(6)9-3-1;/h1-3,8H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSODEICZBRTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596814 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651558-51-9 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Key Reaction Steps
The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride generally involves multi-step cyclization reactions starting from appropriately substituted pyridine derivatives. The most documented approach includes:
Step 1: Esterification of 2,3-dicarboxypyridine
The initial precursor, 2,3-dicarboxypyridine, is converted into its dimethyl ester form via esterification. This step activates the molecule for subsequent reduction.Step 2: Reduction to Diol Intermediate
The dimethyl ester undergoes reduction using sodium borohydride (NaBH4) in the presence of anhydrous calcium chloride (CaCl2), yielding a diol intermediate. This step is crucial for introducing hydroxyl groups necessary for cyclization.Step 3: Chlorination and Cyclization
The diol is treated with chlorinating agents in the presence of acetonitrile (CH3CN) and anhydrous potassium carbonate (K2CO3). This promotes intramolecular cyclization, forming the fused pyrrolopyridine ring system and resulting in the hydrochloride salt form of the target compound.
This synthetic route is summarized in the following table:
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | Esterification | Acid catalyst, methanol | Pyridine dicarboxylic acid dimethyl ester | Activation for reduction |
| 2 | Reduction | NaBH4, anhydrous CaCl2 | Diol intermediate | Selective reduction of esters |
| 3 | Chlorination/Cyclization | Acetonitrile, K2CO3, chlorinating agent | This compound | Formation of bicyclic system |
Industrial Production Considerations
In industrial settings, the same synthetic route is adapted for scale-up with optimization for yield, purity, and cost-effectiveness:
- Use of continuous flow reactors to improve reaction control and throughput.
- Automation of reagent addition and temperature control to enhance reproducibility.
- Optimization of reaction times and purification steps to minimize by-products.
- Emphasis on green chemistry principles, such as solvent recycling and waste minimization.
Reaction Conditions and Chemical Analysis
Reaction Conditions Summary
| Reaction Step | Reagents/Conditions | Temperature | Yield Range (%) | Remarks |
|---|---|---|---|---|
| Esterification | Methanol, acid catalyst | Reflux (~60–70°C) | 80–90 | High conversion to ester |
| Reduction | NaBH4, anhydrous CaCl2 | 0–25°C | 75–85 | Mild conditions, selective |
| Chlorination/Cyclization | Acetonitrile, K2CO3, chlorinating agent | Room temperature to 50°C | 70–80 | Efficient cyclization |
Reaction Type Analysis
- Reduction: Sodium borohydride is preferred for selective reduction of esters to diols without affecting other functional groups.
- Cyclization: Chlorination in the presence of potassium carbonate facilitates intramolecular nucleophilic substitution, closing the ring.
- Salt Formation: The hydrochloride salt is formed during or after cyclization, enhancing solubility and stability.
Research Findings on Preparation Efficiency and Purity
- Yield Optimization: Studies demonstrate that controlling the stoichiometry of sodium borohydride and reaction temperature during reduction significantly affects the yield and purity of the diol intermediate, which in turn impacts the final cyclization efficiency.
- Purification: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is commonly employed to monitor purity, with purity levels above 98% achievable.
- Spectroscopic Confirmation: Structural identity is confirmed by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy, ensuring the correct bicyclic structure and hydrochloride salt formation.
Comparative Table of Preparation Methods
| Method Aspect | Laboratory Scale | Industrial Scale | Advantages | Challenges |
|---|---|---|---|---|
| Reaction Setup | Batch reactors | Continuous flow reactors | Precise control, flexibility | Scale-up complexity |
| Reagent Handling | Manual addition | Automated systems | Consistency, safety | Equipment cost |
| Yield | 70–80% | 75–85% | High purity achievable | By-product control |
| Purification | Column chromatography, recrystallization | Crystallization, solvent extraction | High purity | Cost and solvent recovery |
| Environmental Impact | Standard solvent use | Optimized solvent recycling | Reduced waste | Process optimization required |
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) and anhydrous calcium chloride (CaCl2) are typically used for reduction reactions.
Substitution: Acetonitrile (CH3CN) and anhydrous potassium carbonate (K2CO3) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine, with its hydrochloride form, and related pyrrolo[3,4-c]pyridine derivatives, exhibit a range of biological activities that make them useful in various scientific research applications .
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine is a small molecule drug that has a maximum clinical trial phase of II and one investigational indication . Patents indicate its potential use as allosteric modulators of the M4 muscarinic acetylcholine receptor .
Biological Activities and Applications of Pyrrolo[3,4-c]pyridine Derivatives
Pyrrolo[3,4-c]pyridines have demonstrated potential in treating nervous and immune system diseases . Their applications span several key areas:
- Antidiabetic Activity Certain derivatives effectively reduce blood glucose levels by stimulating glucose uptake in muscle and fat cells, without affecting circulating insulin concentrations. For example, 4-phenoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been shown to increase insulin sensitivity in mouse adipocytes .
- Antiviral Activity Pyrrolo[3,4-c]pyridine derivatives have demonstrated inhibitory potency in integrase (IN) assays in vitro, with good selectivity and reduced cytotoxicity. These analogs have shown less sensitivity to resistance induced by mutations in integrase compared to raltegravir .
- Anticancer Activity Some synthesized compounds have exhibited moderate cytotoxicity against ovarian cancer cells and limited toxicity toward breast cancer and healthy cardiac cell lines . Additionally, certain derivatives have shown strong activity against nicotinamide phosphoribosyltransferase (NAMPT) and antiproliferative effects against human tumor cell lines .
- Sedative Activity Studies in mice have shown that certain pyrrolo[3,4-c]pyridine derivatives significantly decrease locomotor activity, indicating potential sedative properties .
- Analgesic Activity Modifications to the structure of pyrrolo[3,4-c]pyridine have aimed to produce new derivatives with analgesic activity. Some tested compounds have demonstrated analgesic activity superior to that of acetylsalicylic acid in writhing tests on mice .
Safety and Hazards
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is associated with several hazard statements :
- H303: May be harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride involves its interaction with specific molecular targets. One notable target is the M4 muscarinic acetylcholine receptor, where the compound acts as an allosteric modulator. This interaction can influence the receptor’s activity and has potential implications for the treatment of neurological and psychiatric disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrrolo[3,4-b]pyridine derivatives arises from substituent variations at positions 2, 3, or 6/5. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Derivatives
Key Observations
Substituent Effects :
- Electron-Withdrawing Groups (F, Cl, Br, CF3) : These substituents increase electrophilicity, enabling cross-coupling reactions (e.g., Suzuki for Br derivatives ). Fluorine enhances metabolic stability , while CF3 improves lipophilicity .
- Positional Isomerism : 2-Substituted derivatives (e.g., 2-CF3 ) exhibit distinct electronic profiles compared to 3-substituted analogs (e.g., 3-Cl ), influencing their reactivity and target selectivity.
Synthesis and Yield :
- The parent compound is synthesized efficiently via Rh<sup>III</sup> catalysis (90% yield) , whereas halogenated derivatives require post-functionalization steps with variable yields.
- Zopiclone’s synthesis is more complex, reflecting its clinical relevance .
Applications :
Biological Activity
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride (CAS No. 651558-51-9) is a heterocyclic compound characterized by a fused bicyclic structure comprising pyridine and pyrrole. This compound has garnered attention for its potential biological activities, particularly as an allosteric modulator of the M4 muscarinic acetylcholine receptor, which is implicated in various neurological and psychiatric disorders.
- Molecular Formula : C7H10Cl2N2
- Molecular Weight : 156.61 g/mol
- Structure : The compound features a bicyclic framework that enhances its interaction with biological targets.
This compound primarily acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This interaction can enhance the receptor's activity without directly activating it, potentially offering therapeutic advantages in treating conditions like Alzheimer's disease and schizophrenia by modulating cholinergic signaling pathways .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrrole-containing compounds demonstrate potent activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Case Studies and Research Findings
- Alzheimer's Disease Treatment :
- Antibacterial Activity :
- Pharmacokinetic Studies :
Comparative Analysis with Similar Compounds
Q & A
Q. What is the molecular structure and key physicochemical properties of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride?
The compound has an IUPAC name of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride and a molecular weight of 157.6 g/mol. Its InChI code is 1S/C6H7N3.ClH/c1-2-9-6-4-7-3-5(6)8-1;/h1-2,7H,3-4H2;1H, and it typically exists as a yellow-to-brown solid. Stability requires storage at 2–8°C to mitigate degradation over time .
Q. What synthetic routes are commonly employed for preparing this compound?
Synthesis involves multi-step reactions, often starting with pyridine or carbamate precursors. For example, intermediates are generated via nucleophilic substitution or cyclization, followed by structural modifications (e.g., chlorination or hydroxylation) to yield the target compound. Key steps include Pd-catalyzed cross-coupling for introducing substituents and purification via silica gel chromatography .
Q. How should this compound be stored to maintain stability in laboratory settings?
Store at 2–8°C in a dry, airtight container to prevent hygroscopic degradation. Temporal studies indicate that prolonged exposure to room temperature reduces inhibitory activity against targets like RIPK1, emphasizing the need for controlled storage .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing pyrrolopyridine derivatives?
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict energetically favorable intermediates and transition states. Computational tools like ICReDD’s platform integrate experimental data with simulations to narrow optimal conditions (e.g., solvent selection, catalyst loading), reducing trial-and-error approaches .
Q. What methodological strategies resolve contradictions between in vitro and in vivo activity data for this compound?
Discrepancies may arise from metabolic instability or off-target interactions. Use in vitro-in vivo correlation (IVIVC) models with pharmacokinetic profiling (e.g., microsomal stability assays) to identify metabolic hotspots. Parallel studies in genetically modified cell lines (e.g., CYP450 knockouts) can isolate confounding factors .
Q. What advanced techniques characterize degradation products under varying experimental conditions?
High-resolution LC-MS/MS and NMR spectroscopy identify degradation byproducts. Accelerated stability testing (40°C/75% RH) paired with kinetic modeling predicts shelf-life. For example, hydrolytic degradation at acidic pH generates pyrrolidine ring-opened derivatives, necessitating pH-controlled formulations .
Q. How do structure-activity relationship (SAR) studies guide the design of analogs with improved target affinity?
Systematic substitution at positions 3 and 5 of the pyrrolopyridine core (e.g., introducing electron-withdrawing groups like chlorine) enhances binding to kinase domains. Pharmacophore mapping and molecular docking validate steric and electronic compatibility with target active sites .
Methodological Tables
Table 1. Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 157.6 g/mol | |
| Storage Temperature | 2–8°C | |
| Solid-State Appearance | Yellow to brown |
Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Cross-Coupling Catalyst | Pd(PPh₃)₄ | |
| Reaction Solvent | Toluene/EtOH (3:1) | |
| Purification Method | Silica gel chromatography |
Table 3. Degradation Analysis Workflow
| Step | Technique | Outcome |
|---|---|---|
| Stress Testing | 40°C/75% RH, 14 days | Identifies hydrolytic byproducts |
| Structural Elucidation | LC-MS/MS, ¹H-NMR | Confirms ring-opened derivatives |
| Kinetic Modeling | Arrhenius equation | Predicts shelf-life at 25°C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
